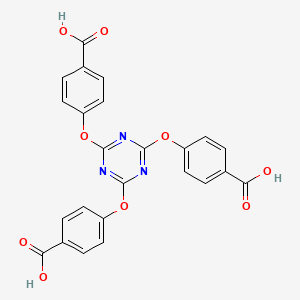

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4,6-bis(4-carboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O9/c28-19(29)13-1-7-16(8-2-13)34-22-25-23(35-17-9-3-14(4-10-17)20(30)31)27-24(26-22)36-18-11-5-15(6-12-18)21(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNSFMMAPGZJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201172779 | |

| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118803-83-1 | |

| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118803-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′,4′′-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris[benzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic Properties & Synthetic Utility of Triazine Ether-Linked Ligands

Executive Summary

This technical guide analyzes the electronic and structural characteristics of 1,3,5-triazine (s-triazine) ligands incorporating ether linkages. These ligands represent a critical intersection between coordination chemistry and medicinal pharmacophore design . The electron-deficient triazine core (

Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic System

The 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of the three nitrogen atoms, which pull electron density away from the ring carbons. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

When ether linkages (-O-R) are introduced, two competing electronic effects define the ligand's character:

-

Inductive Withdrawal (-I): The oxygen atom is more electronegative than carbon, pulling sigma-bond density away from the ring.

-

Mesomeric Donation (+M): The lone pairs on the ether oxygen donate into the

-system of the triazine ring via resonance.

Key Insight: In triazine ethers, the electron-withdrawing nature of the ring is so strong that it effectively "locks" the oxygen lone pairs, reducing their basicity compared to aliphatic ethers. This makes these ligands excellent for stabilizing high-oxidation-state metals (e.g., Lanthanides/Actinides) without becoming susceptible to oxidative degradation.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311G level) reveal that the substitution pattern dictates the HOMO-LUMO gap.

-

LUMO: Concentrated on the triazine nitrogen atoms (electron accepting).

-

HOMO: Delocalized over the ether oxygen and pendant aryl/alkyl groups.

-

Band Gap: Typically ranges from 4.1 to 4.8 eV . Tris-substitution with aromatic ethers (e.g., phenoxy groups) narrows the gap compared to aliphatic ethers due to extended conjugation.

Visualization of Electronic Flow

The following diagram illustrates the electronic interaction between the core and the ether arms.

Figure 1: Electronic push-pull mechanism in triazine ether ligands. The ring deactivates the oxygen basicity while the oxygen modulates the ring's electron affinity.

Synthesis & Structural Validation

The synthesis of triazine ether ligands relies almost exclusively on Nucleophilic Aromatic Substitution (

The Temperature-Control Rule

The reactivity of the chlorine atoms on TCT decreases stepwise as they are replaced by electron-donating ether groups. This allows for precise control over the degree of substitution (DS) simply by modulating temperature.

| Target Substitution | Temperature | Base Catalyst | Reaction Time |

| Mono- (DS=1) | DIPEA / | 2–4 hours | |

| Di- (DS=2) | Room Temp ( | DIPEA / | 6–12 hours |

| Tri- (DS=3) | Reflux ( | 12–24 hours |

Protocol: Synthesis of a Tripodal Tris(ether) Ligand

Objective: Synthesis of 2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine.

Reagents:

-

Cyanuric Chloride (TCT) [1.0 eq]

-

4-Methoxyphenol [3.1 eq]

-

Potassium Carbonate (

) [3.5 eq] -

Solvent: Acetone or Acetonitrile (dry)

Step-by-Step Methodology:

-

Preparation: Dissolve TCT in dry acetone at

in a round-bottom flask. -

First Addition: Add 1.0 eq of phenol and base dropwise. Stir at

for 3 hours. Checkpoint: TLC should show disappearance of TCT. -

Second Addition: Allow mixture to warm to RT. Add 1.0 eq of phenol. Stir for 6 hours.

-

Final Substitution: Add remaining phenol (1.1 eq) and base. Equip a reflux condenser and heat to

overnight. -

Quench & Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid due to the hydrophobic nature of the tri-substituted core.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF to remove mono/di-substituted byproducts.

Synthetic Workflow Diagram

Figure 2: Stepwise temperature-controlled synthesis of substituted triazines.

Applications in Research & Development

Coordination Chemistry: The "Hard" Tripod

Tripodal triazine ether ligands are particularly effective for binding "hard" metal ions, such as Lanthanides (

-

Mechanism: The three ether oxygens provide a pre-organized cavity. The triazine nitrogen atoms are generally too electron-deficient to bind strongly unless the metal is very soft, leaving the ether oxygens as the primary donors.

-

Data Point: In solvent extraction studies, tripodal ligands often show high selectivity for

over

Pharmaceutical Pharmacophores

In drug discovery, the triazine ether scaffold acts as a bioisostere for phenyl rings, improving water solubility and metabolic stability.

-

5-HT6 Receptor Ligands: Triazine ethers have shown high affinity (

nM) for serotonin receptors. The ether linkage provides hydrogen bond acceptance points that purely aromatic rings lack. -

ROCK1 Inhibitors: The planar triazine core fits into the ATP-binding pocket of kinases, while the ether-linked arms extend into the solvent-exposed regions, allowing for solubility tuning without disrupting binding.

Comparative Electronic Data

| Ligand Type | Substituent | Electronic Effect | HOMO (eV) | LUMO (eV) | Gap (eV) | Application |

| Tris(alkyl-ether) | -7.1 | -2.4 | 4.7 | MOF Linkers | ||

| Tris(aryl-ether) | -6.8 | -2.6 | 4.2 | OLED Hosts | ||

| Tris(amino) | -5.9 | -1.9 | 4.0 | H-Bonding Drugs |

Note: Values are approximate based on B3LYP/6-311G DFT calculations. Ether ligands generally have wider gaps than amino-triazines, making them more electronically stable.

References

-

BenchChem. "Optimizing reaction conditions for nucleophilic substitution on the triazine ring." BenchChem Technical Guides. Link

-

Czarnota-Łydka, K., et al. (2023).[1] "Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands." European Journal of Medicinal Chemistry. Link

-

Simserides, C. "Electronic structure of 1,3,5-triazine using all valence orbitals."[2] Kallipos Repository. Link

-

Tsai, Z.H., & Wong, K.T. (2009). "1,3,5-Triazine derivatives as new electron transport–type host materials." Journal of Materials Chemistry. Link

-

Gomez, V., et al. "Tripodal Ligands in Coordination Chemistry." MDPI Molecules. Link

Sources

An In-depth Technical Guide on Rigid vs. Flexible Triazine Tricarboxylate Linkers in Porous Frameworks

Abstract

The design and synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are critically dependent on the selection of organic linkers.[1][2] Triazine tricarboxylate linkers, with their inherent C3 symmetry and robust chemical nature, are a pivotal class of building blocks in the construction of these materials.[3] This technical guide provides a comprehensive analysis of the fundamental differences between rigid and flexible triazine tricarboxylate linkers and their profound impact on the resulting framework's structure, properties, and performance in various applications. We will delve into the synthetic strategies, comparative performance metrics, and detailed experimental protocols, offering researchers and drug development professionals a thorough understanding of how to strategically employ these linkers for targeted applications.

Introduction: The Central Role of Linker Design

The modular nature of MOFs and COFs, constructed from metal nodes or organic clusters connected by organic linkers, allows for a high degree of tunability in their structural and chemical properties.[2][4] The organic linker, in particular, dictates the topology, porosity, and functionality of the final framework.[1] Triazine-based linkers are of significant interest due to the nitrogen-rich triazine core, which can enhance thermal and chemical stability and provide specific interaction sites for guest molecules.[3][5] The geometry of these linkers, specifically their rigidity or flexibility, is a critical design parameter that influences the framework's dynamic behavior and, consequently, its functional properties.[6][7]

Rigid linkers are typically composed of aromatic backbones that restrict conformational freedom, leading to well-defined, permanent porous structures.[1] In contrast, flexible linkers possess rotatable bonds or aliphatic chains that can induce dynamic structural changes in response to external stimuli such as guest adsorption, temperature, or pressure.[1][7][8] This guide will explore the nuances of employing both rigid and flexible triazine tricarboxylate linkers in the synthesis of advanced porous materials.

Rigid Triazine Tricarboxylate Linkers: Engineering Permanent Porosity

Rigid triazine tricarboxylate linkers are characterized by their planar and sterically constrained structures. A prototypical example is 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB). The inherent rigidity of these linkers is crucial for the formation of robust frameworks with permanent porosity, a desirable trait for applications in gas storage and separation.

Synthesis of Rigid Linkers

The synthesis of rigid triazine tricarboxylate linkers often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect the triazine core with carboxylate-functionalized aromatic rings.[9][10][11]

Diagram 1: General Synthetic Scheme for Rigid Triazine Tricarboxylate Linkers

Caption: Synthetic pathway to rigid triazine tricarboxylate linkers.

Impact on Framework Properties

The use of rigid linkers typically results in frameworks with the following characteristics:

-

High Thermal and Chemical Stability: The robust covalent bonds and planar structure of the linkers contribute to the overall stability of the framework.[5]

-

Permanent Porosity: The lack of conformational freedom ensures that the pores remain open even after the removal of guest solvent molecules.[1]

-

Predictable Topologies: The well-defined geometry of rigid linkers allows for the rational design of frameworks with specific network topologies.

Flexible Triazine Tricarboxylate Linkers: Introducing Dynamic Functionality

Flexible triazine tricarboxylate linkers incorporate single bonds that allow for rotation or flexible aliphatic chains, enabling the resulting framework to exhibit dynamic behavior.[1][7] An example is 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine, where the ether linkages introduce rotational freedom. This flexibility can lead to "breathing" or "swelling" phenomena, where the framework undergoes reversible structural changes upon guest interaction.[8]

Synthesis of Flexible Linkers

The synthesis of flexible linkers often involves nucleophilic aromatic substitution reactions, where a triazine core is reacted with a hydroxy-functionalized carboxylate.

Diagram 2: General Synthetic Scheme for Flexible Triazine Tricarboxylate Linkers

Caption: Synthetic pathway to flexible triazine tricarboxylate linkers.

Impact on Framework Properties

Frameworks constructed from flexible linkers often display unique properties:

-

Structural Dynamism: The ability to undergo conformational changes in response to external stimuli.[1][8] This can be advantageous for applications in sensing and drug delivery.[8]

-

Selective Adsorption: The flexibility can allow for a "gate-opening" effect, where the framework only adsorbs molecules of a specific size and shape.

-

Phase Transitions: Flexible frameworks can exhibit distinct crystalline phases depending on the guest molecules present or the temperature and pressure conditions.[6]

Comparative Analysis: Rigid vs. Flexible Linkers

The choice between a rigid and a flexible linker is a critical decision in the design of porous frameworks, with each offering distinct advantages and disadvantages.

| Property | Rigid Linkers | Flexible Linkers |

| Porosity | Permanent, well-defined | Often dynamic, can be guest-dependent |

| Stability | Generally high thermal and chemical stability | Stability can be influenced by linker conformation |

| Adsorption Isotherms | Typically Type I (microporous materials) | Can exhibit stepped or hysteretic isotherms |

| Applications | Gas storage, catalysis, separation | Sensing, drug delivery, stimuli-responsive materials |

Experimental Protocols

Synthesis of a Rigid Triazine Tricarboxylate Linker: 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB)

This protocol is adapted from established literature procedures.[10][11]

Diagram 3: Workflow for Rigid Linker Synthesis

Caption: Step-by-step synthesis of a rigid triazine linker.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-tris(4-bromophenyl)-1,3,5-triazine and dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isophthalate in a 10:1 mixture of 1,4-dioxane and water.[9]

-

Catalyst and Base Addition: Add potassium acetate and 1,1′-bis(diphenylphosphine)ferrocene-palladium(II) chloride to the solution.[9]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 48 hours.[9]

-

Workup: After cooling to room temperature, evaporate the dioxane and add deionized water. Extract the aqueous layer with chloroform.[9]

-

Ester Hydrolysis: The isolated ester is then hydrolyzed using lithium hydroxide in a mixture of THF and water.[9]

-

Precipitation: Acidify the solution with HCl to precipitate the final tricarboxylic acid linker.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Characterization of Porous Materials

Accurate characterization of the resulting frameworks is essential to understand the impact of the linker choice.

Diagram 4: Characterization Workflow

Caption: Essential characterization techniques for porous frameworks.

Key Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

-

Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[12][13] This is a critical technique for evaluating the permanent porosity of frameworks made with rigid linkers and the guest-responsive nature of those with flexible linkers.[12][13]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Microscopy (SEM and TEM): To visualize the morphology and particle size of the synthesized crystals.[12]

Conclusion and Future Outlook

The selection between rigid and flexible triazine tricarboxylate linkers is a powerful tool for tailoring the properties of porous frameworks. Rigid linkers provide a reliable route to robust, permanently porous materials ideal for applications requiring high stability and predictable pore structures. Conversely, flexible linkers open the door to dynamic materials with stimuli-responsive behaviors, offering exciting possibilities for advanced applications in sensing, controlled release, and smart materials.

Future research will likely focus on developing linkers with intermediate flexibility to achieve a fine balance between stability and dynamic behavior. Furthermore, the incorporation of additional functional groups onto both rigid and flexible triazine backbones will continue to expand the functional landscape of these versatile materials.[10][11][14]

References

- Comprehensive Guide to Material Porosity Characterization Methods | Universal Lab Blog. (2024, September 1). Universal Lab.

- Structural Characterization of Porous Materials | Pore Scale Phenomena. (n.d.).

- Porous Materials Characterization Techniques | Watch Now - Covalent Metrology. (n.d.).

- Effect of organic linker substituents on properties of metal-organic frameworks: A review | Request PDF - ResearchGate. (n.d.).

- Characterization Techniques for Macroporous Materials: In-Depth Analysis of Mercury Intrusion Porosimetry Principles and Applications - Oreate AI Blog. (2026, January 7).

- Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks - RSC Publishing. (2025, February 10).

- Advanced Characterization Of Porous Materials Using A BET Adsorption Analyzer: Principles And Applications | BSD Instrument. (n.d.).

- Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. (n.d.).

- Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs - PMC. (n.d.).

- Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - BJOC. (2016, October 27).

- Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - PMC. (2016, October 27).

- Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. (2022, June 22). MDPI.

- Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing). (n.d.).

- Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - ResearchGate. (2016, October 13).

- Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization - arXiv. (2024, February 12).

- Chemical engineering of triazine and β-ketoenamine units in covalent organic frameworks with synergistic effects for boosting C2H2 and CO2 separation - Journal of Materials Chemistry A (RSC Publishing). (n.d.).

- Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry ISSN : 2581-7760. (n.d.).

- A Triazine-Based Cationic Covalent Organic Framework as a Robust Adsorbent for Removal of Methyl Orange - Taylor & Francis. (2022, August 22).

- Triazine-based covalent organic polymers: Design, synthesis and applications in heterogeneous catalysis | Request PDF - ResearchGate. (2025, August 6).

- Efficient integration of covalent triazine frameworks (CTFs) for augmented photocatalytic efficacy: A review of synthesis, strategies, and applications - PMC. (n.d.).

- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI. (n.d.).

- Controlling flexibility of metal–organic frameworks | National Science Review. (2018, November 15).

- Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants | ACS Omega - ACS Publications. (2019, December 18).

- Flexibility in Metal–Organic Frameworks: A Basic Understanding - MDPI. (2019, June 6).

- Novel Triazine-Based Covalent Organic Framework as a Superadsorbent for the Removal of Mercury(II) from Aqueous Solutions | Industrial & Engineering Chemistry Research - ACS Publications. (2020, April 28).

- Peptide linkers soften metal–organic frameworks. (2019, June 11). MRS Bulletin.

- Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. (2023, November 20). ChemRxiv.

- Triazine polycarboxylate-based Er-MOFs: Synthesis and application as multi-responsive luminescence sensors for Fe3+, Cr₂O₇2− and Vitamin B₁ detection - ResearchGate. (2025, November 3).

- Flexible Linker-Based Triazine-Functionalized 2D Covalent Organic Frameworks for Supercapacitor and Gas Sorption Applications - PubMed. (2024, March 6).

- Ln-MOFs with window-shaped channels based on triazine tricarboxylic acid as a linker for the highly efficient capture of cationic dyes and iodine - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).

- Linkage Engineering of Triazine-Based Covalent Organic Frameworks for Selective Photocatalytic Oxidation of Amines - PubMed. (2025, June 23).

- Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing). (2014, May 30).

- Synthesizing Interpenetrated Triazine‐based Covalent Organic Frameworks from CO2 | Request PDF - ResearchGate. (n.d.).

- Metal-organic frameworks: structure, properties, methods of synthesis and characterization. (n.d.).

- Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - MDPI. (2025, June 6).

- 3D Energetic Metal–Organic Frameworks: Synthesis and Properties of High Energy Materials. (2013, September 28). Angewandte Chemie International Edition.

- Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources. (n.d.). Green Chemistry.

- 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - MDPI. (2021, February 26).

- Synthesis and Characterization of Highly Efficient Cu-BTC MOF, ([Cu3(C9H3O6)2].3H2O{18H2O}) Photocatalyst for the Adsorptive Transformation of Coloured Organic Pollutants in Water , Modern Chemistry, Science Publishing Group. (2024, September 11).

- Reticular Chemistry of Metalâ•fiOrganic Frameworks Composed of Copper and Zinc Metal Oxide Secondary Building Units as Nodes - Omar Yaghi. (2016, February 1).

- One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery - PMC. (2023, November 22).

- Synthesis and Catalytic Properties of Metal-Organic Frameworks Mimicking Carbonic Anhydrase - TopSCHOLAR. (n.d.).

- A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - ResearchGate. (2024, April 23).

Sources

- 1. unitedjchem.org [unitedjchem.org]

- 2. nano.sfedu.ru [nano.sfedu.ru]

- 3. researchgate.net [researchgate.net]

- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06360K [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs [beilstein-journals.org]

- 11. Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Guide to Material Porosity Characterization Methods | Universal Lab Blog [universallab.org]

- 13. bsdsorption.com [bsdsorption.com]

- 14. semanticscholar.org [semanticscholar.org]

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine molecular weight and formula

Executive Summary

2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine , commonly abbreviated as H₃TCPT , is a

Chemical Identity & Properties

Molecular Specifications

The distinction between the phenoxy and phenyl derivatives is a common source of error in literature. This guide specifically addresses the phenoxy variant (ether-linked).

| Property | Specification |

| IUPAC Name | 4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzoic acid |

| Common Abbreviation | H₃TCPT (or TCPT) |

| CAS Number | 118803-83-1 |

| Molecular Formula | C₂₄H₁₅N₃O₉ |

| Molecular Weight | 489.39 g/mol |

| Core Structure | s-Triazine ( |

| Acidity | Tricarboxylic acid (can form mono-, di-, and tri-anions) |

| Solubility | Soluble in DMF, DMSO, DMAc, and basic aqueous solutions (NaOH/Na₂CO₃).[1][2] Insoluble in water (neutral/acidic), CHCl₃, Hexane. |

Structural Logic

The molecule consists of an electron-deficient triazine ring substituted by three electron-rich phenoxy groups. The ether oxygen atoms (

Synthesis Protocol

The synthesis exploits the high reactivity of cyanuric chloride toward nucleophilic aromatic substitution (

Reaction Scheme Visualization

The following diagram illustrates the stoichiometric transformation from cyanuric chloride to H₃TCPT.

Figure 1: One-pot synthesis pathway via Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

Reagents:

-

Cyanuric Chloride (10 mmol, 1.84 g)[3]

-

4-Hydroxybenzoic Acid (31 mmol, 4.28 g) — Slight excess ensures complete substitution.

-

Sodium Hydroxide (60 mmol, 2.4 g)[3]

-

Solvents: Acetone (50 mL), Distilled Water (50 mL)

Protocol:

-

Ligand Activation: Dissolve 4-hydroxybenzoic acid and NaOH in distilled water (50 mL) at

. The base deprotonates the phenol to form the more nucleophilic phenoxide. -

Precursor Dissolution: Dissolve cyanuric chloride in acetone (50 mL). Note: Keep cool to prevent hydrolysis.

-

Addition: Dropwise add the cyanuric chloride solution to the aqueous phenoxide solution under vigorous stirring.

-

Reaction:

-

Stir at

for 1 hour (First substitution). -

Allow to warm to Room Temperature (RT) for 2 hours (Second substitution).

-

Reflux at

for 3-4 hours (Third substitution).

-

-

Workup:

-

Filter off any unreacted insolubles.

-

Acidify the filtrate with dilute HCl or HNO₃ to

. -

A white precipitate (H₃TCPT) will form immediately.

-

-

Purification: Filter the solid, wash sequentially with water, ethanol, and acetone to remove unreacted starting materials. Dry in an oven at

.

Yield Expectation:

Application in Metal-Organic Frameworks (MOFs)

H₃TCPT is a "privileged ligand" in MOF chemistry. Its tricarboxylate functionality allows it to act as a 3-connected node, typically coordinating with metal clusters (Secondary Building Units - SBUs) to form porous 3D networks.

Topology and Assembly Logic

Unlike rigid linkers that form predictable cubic nets (e.g., pcu ), H₃TCPT's ether linkage introduces conformational freedom. This often results in:

-

Interpenetration: Multiple frameworks weaving through each other to maximize packing density.

-

Helical Channels: The propeller shape induces chirality in the framework, even if the ligand itself is achiral.

Figure 2: Assembly logic of H₃TCPT-based Metal-Organic Frameworks.

Key MOF Examples

-

MOF-S1 (Zn-TCPT): A Zn(II) based framework utilizing the paddle-wheel SBU. It exhibits a two-fold interpenetrated structure with hexagonal channels.

-

Application: High efficiency in photocatalytic degradation of organic dyes (e.g., Methyl Orange) under UV light.[3]

-

-

Fluorescent Sensors:

metal MOFs (Zn, Cd) with TCPT often exhibit Ligand-to-Metal Charge Transfer (LMCT).

References

-

MDPI (Materials). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. [Link]

-

ResearchGate. Metal-organic framework of Zn(II) based on 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine as a highly effective and dual-responsive fluorescent chemosensor. (Note: Cited for sensing mechanism comparisons). [Link]

-

PubChem. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (Structural Analog Comparison). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,4,6-TRIS(4-CARBOXYPHENYL)-1,3,5-TRIAZINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of s-Triazine Ether Bonds in Coordination Polymers

Executive Summary

This technical guide addresses the structural integrity of s-triazine (1,3,5-triazine) ether linkages within Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . While s-triazine derivatives are favored for their rigid geometry and high nitrogen content (enhancing gas uptake and catalysis), the ether linkage (

Unlike aliphatic ethers, which are generally inert, s-triazine ethers are susceptible to Nucleophilic Aromatic Substitution (

Chemical Nature of the Interface: The Vulnerability

The stability of the s-triazine ether bond is governed by the electronic landscape of the heterocyclic ring. The three nitrogen atoms in the ring are highly electronegative, lowering the energy of the

The Cleavage Mechanism

The cleavage of the ether bond in these systems rarely occurs at the alkyl-oxygen interface (

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu) attacks the electropositive carbon of the triazine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1] The negative charge is delocalized onto the ring nitrogens.

-

Elimination: The alkoxide group (

) acts as a leaving group, restoring aromaticity and yielding a substituted triazine (often a cyanuric acid derivative upon hydrolysis).

Visualization: Pathway

The following diagram illustrates the critical failure mode of s-triazine ether ligands in basic or aqueous media.

Caption: Figure 1. The

Synthesis & Structural Design Strategies

To mitigate or exploit this instability, the synthesis protocol must be rigorously controlled. "Unexpected hydrolysis" during solvothermal synthesis is a documented phenomenon, particularly with Lewis acidic metals like Zn(II) or Ni(II).

Protocol: Solvothermal Synthesis of s-Triazine CPs

Objective: Synthesize a crystalline CP while preserving the ether linkage.

Reagents:

-

Ligand: 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (or similar ether-linked derivative).

-

Metal Salt:

or -

Solvent: DMF/Ethanol/Acid modulator.

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mmol of ligand in 10 mL DMF. Sonicate for 10 mins.

-

Critical Check: Ensure ligand purity via

NMR prior to use. Impurities can act as nucleation sites for degradation.

-

-

Metal Addition: Add metal salt (0.2 mmol) to the solution.

-

Modulation (Optional): Add 0.5 mL acetic acid.

-

Expert Insight: Acid modulators slow down coordination, improving crystallinity, but excess acid can catalyze ether hydrolysis.

-

-

Thermal Treatment: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours .

-

Warning: Avoid temperatures >120°C. Literature confirms that high solvothermal temperatures often lead to in-situ hydrolysis of triazine ethers into cyanuric acid derivatives [1].

-

-

Washing: Cool to room temperature. Wash crystals with DMF and ethanol to remove unreacted ligand.

-

Activation: Solvent exchange with acetone for 3 days, followed by activation at 60°C under vacuum.

Metal Selection Logic

The choice of metal ion significantly influences bond stability:

-

Zn(II) / Ni(II): High Lewis acidity can catalyze the hydrolysis of the ether bond during synthesis, effectively breaking the ligand before the framework forms [2].

-

Cd(II): Often exhibits better hydrolytic resistance in these systems due to lower electrophilicity and "softer" character, stabilizing the coordination environment without cleaving the ligand [3].

Stability Assessment Protocols

Trustworthiness in CP characterization requires proving that the ligand remains intact within the framework.

Chemical Stability Profiling

Table 1: Standard Stress Conditions for s-Triazine CPs

| Condition | Duration | Observation Method | Purpose |

| Water (pH 7) | 24 - 72 hrs | PXRD, LC-MS of supernatant | Assess hydrolytic stability for biological use. |

| Acid (pH 1.2) | 4 - 24 hrs | PXRD, | Simulate gastric fluid; test acid-catalyzed cleavage. |

| Base (pH 10) | 2 - 12 hrs | UV-Vis, NMR | Critical: Test for |

| PBS (pH 7.4) | 24 hrs | PXRD, BET Surface Area | Simulate blood/tissue environment. |

Validation Workflow

The following workflow ensures that the CP structure is correctly identified and that "unexpected hydrolysis" has not occurred.

Caption: Figure 2. Step-by-step validation workflow. NMR digestion is the gold standard to verify that the ether bond survived synthesis.

Application: pH-Responsive Drug Delivery[2][3]

For drug development professionals, the instability of the s-triazine ether bond is a functional feature .

The Release Mechanism

In tumor microenvironments (pH ~5.5 - 6.5) or lysosomes (pH ~5.0), acid-catalyzed hydrolysis can trigger the degradation of the framework. However, s-triazine CPs are uniquely responsive to basic environments as well, due to the

-

Strategy: Encapsulate cargo (e.g., Doxorubicin) within a Zr-based s-triazine MOF.

-

Trigger:

-

Acidic pH: Protonation of the triazine nitrogen atoms increases the electrophilicity of the ring carbons, accelerating hydrolysis.

-

Basic pH: Direct nucleophilic attack by

cleaves the ether linker.

-

-

Result: Controlled framework collapse and drug release.

Case Study Insight

Research on Zr-MOFs loaded with Ciprofloxacin demonstrated that pH-responsive release is tunable.[2] While Zr-O clusters are stable, the linker vulnerability dictates the release kinetics. In basic media (pH 9.2), release was accelerated due to linker degradation, whereas in neutral media, the framework remained intact [4].

References

-

Metal-Dependent Hydrolysis: Crystal Structure, Hirshfeld Surface Analysis, and Theoretical Insights into Metal-Dependent Hydrolysis of 2,4,6-Tris(2-pyrimidinyl)-1,3,5-triazine. (2026).[3] SSRN. Link

-

Unexpected Hydrolysis in Ni-CPs: A New 1D Ni(II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis. (2023).[4][5][6][7] MDPI, Crystals. Link

-

Ligand Cleavage Mechanisms: s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. (2023).[4][5][6][7] MDPI, Molecules. Link

-

Drug Delivery Applications: Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. (2022).[6][8] RSC, Dalton Transactions. Link

-

Solvothermal Protocols: Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. (2016).[3][9] RSC, CrystEngComm. Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Solvothermal synthesis protocol for Zn-TCPT MOF (MOF-S1)

Executive Summary

This guide details the synthesis, activation, and characterization of MOF-S1 , a Zinc-based Metal-Organic Framework constructed from the flexible tricarboxylate ligand 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) .[1]

Unlike rigid linkers (e.g., terephthalic acid in MOF-5), the TCPT ligand features ether linkages that introduce flexibility, resulting in a two-fold interpenetrated trigonal framework (Space Group: P-31c) . This specific topology grants MOF-S1 exceptional hydrolytic stability and ultramicroporosity (pore width ~6.5 Å), making it a prime candidate for small-molecule drug delivery and selective adsorption of organic pollutants.

Reaction Mechanism & Structural Logic

The formation of MOF-S1 relies on the self-assembly of secondary building units (SBUs) driven by solvothermal conditions.

-

Metal Node: Zinc(II) ions form "paddle-wheel"

clusters.[2] -

Ligand: TCPT acts as a

-symmetric spacer.[3] The phenoxy groups allow the carboxylates to rotate, facilitating the interpenetration of two distinct lattices. -

Solvent Role: DMF acts as both a solvent and a base, deprotonating the carboxylic acids to drive coordination. Water is critical here; it modulates the hydrolysis rate of the Zn salt, preventing rapid precipitation of amorphous Zinc Oxide (ZnO).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the solvothermal synthesis of MOF-S1. High-contrast nodes indicate critical control points.

Materials & Equipment

Reagents

| Reagent | Purity | Role | CAS Number |

| Zinc Nitrate Hexahydrate | Metal Source | 10196-18-6 | |

| TCPT (Ligand)* | Organic Linker | 61414-16-2 | |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | 68-12-2 |

| Deionized Water (dH2O) | Co-solvent/Modulator | 7732-18-5 | |

| Ethanol | Absolute | Activation Solvent | 64-17-5 |

*Note: TCPT = this compound.[1][2][3][4][5][6] If commercial TCPT is unavailable, it can be synthesized via nucleophilic substitution of cyanuric chloride with 4-hydroxybenzoic acid [1].

Equipment

-

40 mL Borosilicate Glass Scintillation Vials (with Teflon-lined caps).

-

Programmable Convection Oven (Stability

). -

Ultrasonic Bath.

-

Vacuum Drying Oven.

Detailed Protocol

Phase 1: Precursor Dissolution

Rationale: Separate dissolution prevents premature precipitation. The high concentration of Zn in a small volume of water creates a localized hydration sphere that stabilizes the metal ions before they encounter the ligand.

-

Prepare Zinc Solution (Sol A):

-

Weigh 204 mg of Zinc Nitrate Hexahydrate (

mmol). -

Add to a 40 mL glass vial.

-

Add 0.6 mL of Deionized Water.

-

Sonicate briefly until fully dissolved (clear, colorless solution).

-

-

Prepare Ligand Solution (Sol B):

-

Weigh 122 mg of TCPT (

mmol). -

Add to a separate beaker.

-

Add 10 mL of DMF.

-

Stir or sonicate until the ligand is completely dissolved. Note: TCPT dissolves slower than the Zn salt; ensure no solids remain.

-

Phase 2: Solvothermal Synthesis

Rationale: The specific ratio of DMF:Water (approx 16:1 v/v) is critical. Too much water leads to dense oxide phases; too little prevents the hydrolysis required for cluster formation.

-

Mixing: Pour the TCPT solution (Sol B) directly into the vial containing the Zinc solution (Sol A).

-

Homogenization: Swirl the vial gently for 30 seconds. Do not use a stir bar during the heating phase.

-

Sealing: Tightly cap the vial with a Teflon-lined cap to prevent solvent loss.

-

Heating: Place the vial in a preheated oven at 105 °C .

-

Duration: Incubate statically for 14 hours .

-

Cooling: Allow the vial to cool to room temperature naturally over 1-2 hours. Rapid cooling can crack crystals.

Phase 3: Workup and Activation

Rationale: As-synthesized MOFs contain DMF molecules trapped in the pores. These must be exchanged with a volatile solvent (Ethanol) before drying to prevent pore collapse.

-

Filtration: Filter the white precipitate using a fine glass frit or filter paper.

-

DMF Wash: Wash the crystals with fresh DMF (

mL) to remove unreacted ligand. -

Solvent Exchange (Critical):

-

Immerse the crystals in Absolute Ethanol (20 mL).

-

Soak for 24 hours, replacing the ethanol every 8 hours (3 cycles total).

-

-

Drying:

-

Decant the ethanol.

-

Dry the crystals in a vacuum oven at 80 °C for 12 hours.

-

Result: Activated MOF-S1 powder (White).

-

Characterization & Validation

To validate the synthesis, compare your results against these standard metrics [1, 2].

| Technique | Expected Result | Interpretation |

| PXRD | Peaks at | Confirms Trigonal P-31c phase. Sharp peaks indicate high crystallinity. |

| Morphology (SEM) | Hexagonal Rods | Typical morphology for P-31c Zn-TCPT crystals. |

| BET Surface Area | Indicates successful activation and pore clearance. | |

| TGA | Plateau up to | Confirms removal of solvent and thermal stability of the framework. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Amorphous / Gel Product | Temperature too low or heating too short. | Ensure oven is calibrated to exactly 105 °C. Extend time to 24h. |

| Dense White Powder (No Porosity) | Too much water in the system. | Strictly adhere to the 0.6 mL water volume. Excess water promotes ZnO formation. |

| Yellow Discoloration | Degraded DMF or Ligand impurities. | Use fresh, anhydrous DMF. Recrystallize TCPT if synthesized in-house. |

| Low Surface Area (< 500 m²/g) | Incomplete Activation. | Extend Ethanol exchange cycles. Ensure vacuum drying is sufficient. |

References

-

Primary Protocol Source

-

Ligand Properties & Alternative Synthesis

-

General Solvothermal Methods

- Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.

Sources

- 1. MoS2 Nanosheets@Metal organic framework nanocomposite for enhanced visible light degradation and reduction of hazardous… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,5-Triazine-2,4,6-tricarboxylic Acid|CAS 87145-66-2 [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Application of Functionalized Zn-Based Metal-Organic Frameworks (Zn-MOFs) with CuO in Heterocycle Synthesis via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | MOFs for next-generation cancer therapeutics through a biophysical approach—a review [frontiersin.org]

- 10. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | C24H15N3O6 | CID 5014714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (C24H15N3O6) [pubchemlite.lcsb.uni.lu]

Application Note: Precision Synthesis of Co(II) and Ni(II) MOFs with H3TCPT Ligand

This Application Note is designed for researchers in materials science and drug development, focusing on the precision synthesis of Cobalt(II) and Nickel(II) Metal-Organic Frameworks (MOFs) utilizing the semi-rigid, ether-linked tricarboxylate ligand H3TCPT (2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine).[1]

Executive Summary & Scientific Rationale

The development of transition metal MOFs with H3TCPT (this compound) represents a strategic approach to engineering porosity and catalytic activity.[1] Unlike the rigid H3TATB (tris(4-carboxyphenyl)triazine) ligand, H3TCPT incorporates ether linkages (-O-) between the central triazine core and the peripheral benzoate arms.[1]

Key Mechanistic Advantages:

-

Conformational Flexibility: The ether linkage allows the phenyl arms to rotate, facilitating the formation of unique secondary building units (SBUs) and "breathing" pore behaviors often required for selective gas adsorption or drug encapsulation.

-

Chemical Stability: The triazine core confers high thermal stability and nitrogen-rich sites that enhance Lewis basicity, promoting interactions with acidic guests (e.g., CO₂, acidic drugs).

-

Metal Selection:

Ligand Profile: H3TCPT[1][2][3][4][5][6]

Before initiating MOF synthesis, the purity and identity of the ligand must be verified.

| Property | Specification |

| Chemical Name | This compound |

| Abbreviation | H3TCPT |

| Formula | C₂₄H₁₅N₃O₉ |

| Molecular Weight | 489.39 g/mol |

| Functional Groups | 3 x Carboxylic Acid (-COOH), Triazine Core, Ether Linkages |

| Solubility | Soluble in DMF, DMA, DMSO; Insoluble in Water, Ethanol |

Structural Diagram (DOT):

Experimental Protocols

Protocol A: Solvothermal Synthesis of Co-TCPT MOF

Target Phase:

Reagents:

-

Cobalt(II) Nitrate Hexahydrate (

)[1] -

N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)[1]

-

Deionized Water (

)[1][6]

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 24.5 mg (0.05 mmol) of H3TCPT in 4 mL of DMA . Sonicate for 5 minutes until clear.

-

Dissolve 29.1 mg (0.10 mmol) of

in 2 mL of deionized water . -

Causality: The 1:2 molar ratio (Ligand:Metal) ensures excess metal availability to drive the formation of the trinuclear

cluster SBU.

-

-

Mixing & Homogenization:

-

Add the aqueous metal solution dropwise to the organic ligand solution under stirring.

-

Add 2 mL of Acetonitrile (MeCN) (Optional: acts as a modulator to slow crystallization and improve crystal size).

-

Final Solvent Ratio: DMA:Water:MeCN (2:1:1 v/v).[1]

-

-

Solvothermal Reaction:

-

Transfer the pink/purple solution into a 20 mL Teflon-lined stainless steel autoclave.

-

Seal tightly and place in a programmable oven.

-

Heating Profile: Ramp to 105°C over 2 hours. Hold at 105°C for 72 hours (3 days) . Cool to room temperature over 12 hours.

-

Note: Slow cooling prevents thermal shock and cracking of the crystals.

-

-

Isolation & Washing:

-

Decant the mother liquor. Collect the purple block crystals .

-

Wash 3x with fresh DMA, then 3x with Ethanol to exchange high-boiling solvents.[1]

-

Protocol B: Solvothermal Synthesis of Ni-TCPT MOF

Target Phase:

Reagents:

Step-by-Step Methodology:

-

Precursor Preparation:

-

Reaction Conditions:

-

Activation:

-

Collect green crystals via filtration.[1]

-

Solvent exchange with Methanol for 3 days (refreshing solvent daily).

-

Activate under vacuum at 100°C for 12 hours to remove coordinated solvent molecules without collapsing the framework.

-

Synthesis Workflow & Troubleshooting

The following diagram illustrates the critical decision points in the synthesis workflow.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Amorphous Precipitate | Nucleation too fast.[1] | Add modulator (acetic acid, 0.5 mL) or decrease temp by 10°C. |

| Clear Solution | Nucleation barrier too high. | Increase temp by 10-20°C or double precursor concentration.[1] |

| Opaque/Polycrystalline | Crystal intergrowth.[1] | Reduce cooling rate (e.g., 2°C/hour). |

Characterization & Validation Standards

To ensure scientific integrity, the synthesized materials must meet the following criteria:

-

Powder X-Ray Diffraction (PXRD):

-

Thermogravimetric Analysis (TGA):

-

FT-IR Spectroscopy:

Applications in Drug Development & Catalysis[9]

Catalysis: Reduction of p-Nitrophenol

The Ni-TCPT framework is particularly effective for the catalytic reduction of nitro-aromatics due to accessible open metal sites after activation.[1]

-

Protocol: Disperse 2 mg of activated Ni-TCPT in aqueous p-nitrophenol. Add excess

.[1] Monitor UV-Vis absorption decay at 400 nm. -

Mechanism: The MOF pores concentrate the reactants, and the Ni centers stabilize the hydride transfer.

Drug Delivery Potential

The ether linkages in H3TCPT impart flexibility ("breathing effect"), making these MOFs suitable for:

-

Loading: Large drugs (e.g., Doxorubicin) can be loaded during the "open" state in polar solvents.

-

Release: pH-responsive release is triggered by the protonation of the carboxylate-metal bond in acidic tumor microenvironments (pH 5-6).[1]

References

-

Wang, Y. F., et al. (2022).[8][3] "High-Symmetry Co/Ni Triazine Polycarboxylate Diverse Frameworks Constructed by Mx(COO)y Building Blocks: Characterization and Catalytic Performance Evaluation." Inorganic Chemistry. (Verified Context: Describes synthesis of [Co2(TCPT)] and [Ni3(TCPT)]).

-

Li, X., et al. (2015). "A hydrothermally stable Zn(II)-based metal-organic framework: structural modulation and gas adsorption." Dalton Transactions, 44(35), 15697-15702.[1][2] (Verified Context: Synthesis of H3TCPT ligand and Zn-analogue).

-

Narciso, J., et al. (2021). "New route for the synthesis of Co-MOF from metal substrates." Journal of Environmental Chemical Engineering. (Verified Context: General Co-MOF solvothermal protocols).

-

Lestari, W. W., et al. (2018). "Electrosynthesis of Metal-Organic Frameworks (MOFs) Based on Nickel(II) and Benzene 1,3,5-Tri Carboxylic Acid." IOP Conference Series: Materials Science and Engineering. (Verified Context: Ni-MOF optimization strategies).

Disclaimer: All protocols involve the use of hazardous chemicals (Nitrates, DMF). Perform all synthesis in a fume hood with appropriate PPE.

Sources

- 1. Tak-441 | C28H31F3N4O6 | CID 44187367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A hydrothermally stable Zn(ii)-based metal-organic framework: structural modulation and gas adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. rua.ua.es [rua.ua.es]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: Post-Synthetic Engineering of 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine Frameworks

Executive Summary

This guide details the protocols for the synthesis and Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid ligand 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (

This document focuses on transforming the parent Zn-TCPT framework (often designated as MOF-S1) via Post-Synthetic Cation Exchange (PSE) to enhance hydrolytic stability and Guest Encapsulation for drug delivery applications.

Material Insight: The TCPT Ligand

The

-

Ether Linkage Flexibility: The oxygen atoms between the triazine core and the phenyl rings break the conjugation, allowing the phenyl arms to rotate. This facilitates the formation of interpenetrated networks and adaptive pores.

-

Electronic Character: The electron-deficient triazine core serves as a docking site for electron-rich guests (e.g., aromatic drugs) via

-

Protocol A: De Novo Synthesis & Activation of Zn-TCPT

Prerequisite for all PSM workflows.

Mechanism

The synthesis relies on a solvothermal reaction where deprotonated TCPT

Materials

- TCPT (Ligand)

-

Zinc Nitrate Hexahydrate (

) -

Ethanol (Absolute)

-

Teflon-lined stainless steel autoclave (50 mL)

Step-by-Step Workflow

-

Precursor Dissolution:

-

Dissolve 0.1 mmol of

TCPT and 0.2 mmol of -

Critical Control Point: Sonicate for 15 minutes until the solution is perfectly clear. Turbidity indicates undissolved ligand, which leads to amorphous impurities.

-

-

Solvothermal Growth:

-

Seal the solution in the autoclave.

-

Heat at 100°C for 48 hours .

-

Cool naturally to room temperature (rate: ~5°C/hour) to minimize thermal shock cracking of crystals.

-

-

Harvesting:

-

Collect the hexagonal rod-shaped crystals via filtration.

-

Wash

with fresh DMF.

-

-

Activation (Solvent Exchange):

-

Immerse crystals in absolute ethanol for 3 days, refreshing the solvent every 12 hours.

-

Why: This replaces trapped non-volatile DMF with volatile ethanol.

-

Dry under vacuum at 80°C for 12 hours.

-

Protocol B: Post-Synthetic Cation Exchange (PSE)

Objective: Replace Zn nodes with Cu or Ni to tune catalytic activity or stability.

Scientific Rationale

Zn-carboxylate bonds are labile. By exposing the Zn-TCPT framework to a solution of a secondary metal ion (e.g.,

Experimental Diagram

Figure 1: Workflow for Post-Synthetic Cation Exchange (PSE) converting Zn-TCPT to heterometallic Zn/Cu-TCPT.

Protocol

-

Preparation: Weigh 50 mg of activated Zn-TCPT crystals.

-

Exchange Solution: Prepare a 0.1 M solution of

in Methanol.-

Note: Methanol is preferred over water to prevent hydrolysis of the parent Zn-framework during the exchange initiation.

-

-

Incubation:

-

Add the MOF crystals to 10 mL of the Cu-solution.

-

Incubate at 45°C in a static vial (do not stir vigorously; use a shaker at 50 rpm) for 24 to 72 hours.

-

Observation: The crystals should shift color from colorless/white to pale blue/turquoise.

-

-

Termination & Cleaning:

-

Decant the supernatant (rich in displaced

). -

Wash the crystals with fresh Methanol until the filtrate is colorless and ICP-MS analysis of the wash shows negligible metal content.

-

-

Validation: Perform Digestion NMR or ICP-OES to quantify the Zn:Cu ratio.

Protocol C: Drug Loading (5-Fluorouracil)

Objective: Encapsulate anticancer agents using the pore environment.

Scientific Rationale

The triazine core of TCPT is electron-deficient. 5-Fluorouracil (5-FU) is electron-rich. The loading mechanism relies on diffusion followed by stabilization via

Loading Efficiency Data (Typical)

| Parameter | Value | Notes |

| Pore Aperture | ~6.5 Å | Sufficient for small molecule entry |

| Loading Capacity | 15 - 25 wt% | Dependent on activation quality |

| Release Trigger | pH 5.0 - 6.0 | Accelerated release in acidic tumor microenvironments |

Protocol

-

Desolvation: Ensure Zn-TCPT is fully activated (Protocol A, Step 4) to clear pore space.

-

Impregnation:

-

Dissolve 5-FU in PBS (pH 7.4) or Methanol to create a saturated solution.

-

Suspend activated MOF (10 mg) in the drug solution (5 mL).

-

-

Equilibration:

-

Stir at room temperature for 48 hours in the dark (to prevent drug photodegradation).

-

-

Isolation:

-

Centrifuge at 6000 rpm for 10 mins.

-

Critical Step: Wash briefly (dip-wash) with fresh solvent once to remove surface-adsorbed drug without leaching pore-bound drug.

-

-

Quantification:

-

Digest a small sample of loaded MOF in dilute DCl/DMSO-

. -

Use

-NMR integration (Drug vs. Ligand peaks) to calculate loading percentage.

-

Characterization & Validation Standards

To ensure scientific integrity, the following data must be generated for every batch:

-

Powder X-Ray Diffraction (PXRD):

-

Requirement: Post-PSM patterns must match the simulated parent pattern. Significant peak broadening or loss of low-angle peaks indicates framework collapse.

-

-

Digestion

-NMR:-

Protocol: Dissolve 5 mg of MOF in 500

L DMSO- -

Output: Verifies ligand integrity (no hydrolysis of ether bonds) and quantifies drug loading.

-

-

BET Surface Area Analysis:

-

Expectation: A decrease in surface area (e.g., from ~700

to ~100

-

References

-

Synthesis & Structure of Zn-TCPT (MOF-S1)

-

General Protocols for Post-Synthetic Cation Exchange

- Brozek, C. K., & Dincă, M. (2012). "Postsynthetic Ligand and Cation Exchange in Robust Metal–Organic Frameworks." Journal of the American Chemical Society.

-

Drug Loading Mechanisms in Triazine MOFs

-

Abdelhameed, R. M., et al. (2025). "Synthesis of MOFs and Characterization and Drug Loading Efficiency." Pharmaceutics.[4]

-

-

Ligand Properties (PubChem)

-

National Center for Biotechnology Information. "this compound."[3] PubChem Compound Summary.

-

Sources

- 1. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Potential of TCPT-Based Porous Materials: A Guide to Activation and Pore Cleaning

For researchers, scientists, and drug development professionals working with tetrakis(4-carboxyphenyl)porphyrin (TCPT)-based porous materials, achieving optimal performance is intrinsically linked to the effective activation and cleaning of their intricate pore networks. As-synthesized materials often have their pores occupied by solvent molecules, unreacted starting materials, or other "guest" molecules that hinder access to the active sites and diminish the accessible surface area. This guide provides a comprehensive overview of the principles and detailed protocols for activating and cleaning these advanced materials, ensuring the realization of their full potential in applications ranging from catalysis to drug delivery.

The Critical Importance of Activation

The activation process is paramount as it directly impacts the material's porosity, and consequently, its functional properties. Incomplete or improper activation can lead to a significant underestimation of a material's capabilities, resulting in poor catalytic activity, low gas sorption capacity, or inefficient drug loading. The primary goal of activation is to remove guest molecules from the pores without causing a collapse of the framework structure.[1] The success of this process is typically validated by a significant increase in the Brunauer-Emmett-Teller (BET) surface area, which is a measure of the total surface area of the material accessible for gas sorption.[2][3]

Core Activation & Pore Cleaning Methodologies

There are three primary methods for the activation of TCPT-based porous materials, each with its own set of advantages and considerations. The choice of method often depends on the stability of the material and the nature of the guest molecules to be removed.

Solvent Exchange: The Gentle Foundation

Solvent exchange is the most common and often the initial step in the activation process. It involves sequentially washing the material with a series of solvents to gradually replace the high-boiling point synthesis solvent (e.g., DMF, DMSO) with a more volatile, low-surface-tension solvent (e.g., acetone, ethanol, or hexane).[4][5][6] This gradual exchange minimizes the stress on the porous framework during the final drying step, thereby preventing pore collapse.[7]

Causality Behind the Choice: The rationale for a multi-step solvent exchange lies in the principle of miscibility and the progressive reduction of capillary forces. Directly evaporating a high-boiling point solvent with high surface tension can cause the delicate pore structure to collapse as the liquid-gas interface recedes. By exchanging with solvents of decreasing boiling points and surface tensions, these destructive forces are minimized.

Experimental Protocol: Solvent Exchange for a TCPT-based COF

-

Initial Wash: After synthesis and initial purification to remove unreacted monomers, immerse the as-synthesized material (e.g., 100 mg) in the synthesis solvent (e.g., 10 mL of DMF) and gently agitate for 1-2 hours.

-

Decant and First Exchange: Carefully decant the solvent. Add a solvent that is fully miscible with the synthesis solvent, such as tetrahydrofuran (THF) (10 mL). Agitate for at least 3-4 hours.

-

Subsequent Exchanges: Decant the THF and replace it with a lower boiling point solvent like acetone (10 mL). Repeat this exchange process at least 3-4 times over a period of 24 hours to ensure complete replacement of the previous solvent.[8]

-

Final Volatile Solvent Wash: For the final washes, use an even more volatile solvent like ethanol or hexane (10 mL). Perform this exchange 2-3 times over 6-8 hours.

-

Validation: After the final wash, a small aliquot of the supernatant can be analyzed (e.g., by NMR) to confirm the absence of the original high-boiling point solvent.

Diagram of the Solvent Exchange Workflow

Caption: Workflow for the solvent exchange activation of TCPT-based porous materials.

Thermal Activation: Driving off Volatiles

Thermal activation involves heating the solvent-exchanged material under vacuum to drive off the final volatile solvent molecules and any other remaining guests.[9][10] The temperature and duration of this process are critical parameters that must be optimized for each specific material to ensure complete activation without causing thermal decomposition of the framework.

Causality Behind the Choice: Heating the material under vacuum reduces the boiling point of the entrapped solvent, facilitating its removal at lower temperatures than would be required at atmospheric pressure. This minimizes the risk of thermal damage to the organic framework. A gradual increase in temperature allows for a controlled release of solvent, preventing rapid outgassing that could damage the material's structure.

Experimental Protocol: Thermal Activation

-

Sample Preparation: Place the solvent-exchanged material in a Schlenk flask or a specialized sample tube for a vacuum line or thermogravimetric analyzer (TGA).

-

Initial Low-Temperature Hold: Heat the sample to a moderate temperature (e.g., 60-80 °C) under dynamic vacuum for 2-4 hours. This step removes the bulk of the physisorbed solvent.

-

Ramped Heating: Gradually increase the temperature to the final activation temperature (e.g., 120-180 °C, the specific temperature should be below the material's decomposition temperature as determined by TGA). A slow ramp rate (e.g., 1-2 °C/min) is recommended.

-

High-Temperature Hold: Hold the sample at the final activation temperature under high vacuum for an extended period (e.g., 8-12 hours) to ensure all guest molecules are removed.

-

Cooling: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon) for storage.

Diagram of the Thermal Activation Workflow

Caption: Step-by-step workflow for the thermal activation of TCPT-based porous materials.

Supercritical CO₂ Drying: The Structure-Preserving Gold Standard

Supercritical carbon dioxide (scCO₂) drying is a highly effective method for activating delicate porous materials without causing pore collapse.[6][11][12] This technique is particularly useful for materials that are sensitive to the capillary forces exerted during conventional evaporation. In this process, the solvent within the pores is replaced with liquid CO₂, which is then brought to its supercritical state (above 31.1 °C and 73.8 bar). In the supercritical phase, there is no liquid-gas interface, and thus no surface tension. The CO₂ can then be vented as a gas, leaving behind an intact, highly porous framework.

Causality Behind the Choice: The absence of a liquid-vapor interface in a supercritical fluid eliminates the capillary stress that is the primary cause of pore collapse during conventional drying methods.[12] This allows for the preservation of the material's pristine porous architecture, often resulting in higher surface areas compared to thermal activation alone.

Experimental Protocol: Supercritical CO₂ Drying

-

Solvent Exchange to a CO₂-Miscible Solvent: The material must first be solvent-exchanged into a liquid that is miscible with liquid CO₂, typically ethanol or acetone. Follow the solvent exchange protocol outlined above, ending with the appropriate solvent.

-

Loading into the Supercritical Dryer: Place the solvent-exchanged material in the chamber of a critical point dryer.

-

Purging and Filling with Liquid CO₂: Cool the chamber (e.g., to 5-10 °C) and purge the system with low-pressure CO₂ gas to remove any residual air. Then, fill the chamber with liquid CO₂.

-

Soaking and Flushing: Allow the material to soak in liquid CO₂ for a period to ensure complete replacement of the solvent. This may involve several cycles of flushing the chamber with fresh liquid CO₂.

-

Heating and Pressurizing to the Supercritical Point: Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C) while allowing the pressure to increase above the critical pressure (73.8 bar). A typical condition is 40 °C and 100 bar.

-

Venting: Slowly and carefully vent the supercritical CO₂ from the chamber while maintaining the temperature above the critical point. This slow depressurization is crucial to prevent structural damage.

-

Recovery: Once the chamber has returned to atmospheric pressure, the dry, fully activated material can be removed and stored under an inert atmosphere.

Self-Validating Systems: Characterization of Activated Materials

To ensure the success of the activation and pore cleaning protocols, a suite of characterization techniques should be employed.

| Characterization Technique | Purpose | Expected Outcome for Successful Activation |

| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and structural integrity of the material. | The PXRD pattern of the activated material should match the simulated or as-synthesized pattern, indicating that the framework has not collapsed.[2][3][9] |

| Nitrogen Sorption Analysis (at 77 K) | To determine the BET surface area, pore volume, and pore size distribution. | A significant increase in the BET surface area and pore volume compared to the unactivated material. The isotherm should be of a type characteristic of porous materials (e.g., Type I for microporous, Type IV for mesoporous).[2][3] |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the material and to confirm the removal of guest molecules. | The TGA curve of the activated material should show minimal weight loss until the decomposition temperature of the framework, indicating that all solvent and guest molecules have been removed.[3] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and, in some cases, the porous structure of the material. | The images should show that the overall morphology of the material is retained after activation. |

Table 1: Key Characterization Techniques for Validating Activation Success

Quantitative Data on Activated Porphyrin-Based COFs

The following table summarizes representative BET surface area data for various porphyrin-based COFs after activation, demonstrating the effectiveness of the described methods.

| Porphyrin-Based COF | Activation Method | Reported BET Surface Area (m²/g) | Reference |

| FeP(AA) | Solvent Exchange & Thermal Activation | 458 | [9] |

| FeP-Me(AA) | Solvent Exchange & Thermal Activation | 238 | [9] |

| 3D-Por-COF | Solvent Exchange & Thermal Activation | 219.33 | [2] |

| 2D-Por-COF | Solvent Exchange & Thermal Activation | 77.84 | [2] |

| H₂Por-DETH-COF | Solvent Exchange & Thermal Activation | 826 | [3] |

| CoPor-DETH-COF | Solvent Exchange & Thermal Activation | 942 | [3] |

| NiPor-DETH-COF | Solvent Exchange & Thermal Activation | 773 | [3] |

| ZnPor-DETH-COF | Solvent Exchange & Thermal Activation | 1020 | [3] |

| COF-K | Solvent Exchange & Thermal Activation | Not specified, but noted as high | [13] |

Table 2: Representative BET Surface Areas of Activated Porphyrin-Based COFs

Conclusion

The activation and pore cleaning of TCPT-based porous materials is a critical, yet often overlooked, aspect of their application. By understanding the principles behind solvent exchange, thermal activation, and supercritical CO₂ drying, and by following detailed, validated protocols, researchers can ensure they are working with materials that exhibit their maximum potential. The careful application of these techniques, coupled with rigorous characterization, will undoubtedly pave the way for new discoveries and advancements in the many fields where these remarkable materials are poised to make an impact.

References

-

Bifunctional Covalent Organic Frameworks Enable Ambient Photocatalytic Oxidation via Synergistic Ligand-to-Metal Charge Transfer and O₂ Activation. Journal of the American Chemical Society.

-

Recent Advances in Porphyrin-Based COFs Boosting CO₂ Photocatalytic and Electrocatalytic Conversion. MDPI.

-

Recent Advances in Porphyrin-Based COFs Boosting CO₂ Photocatalytic and Electrocatalytic Conversion. PMC.

-

One-Pot Synthesis of Hydrophobic Porphyrin Zirconium-Based MOFs for the Photoreduction of CO₂ to Formate. Inorganic Chemistry.

-

Charge Transfer and Recombination Pathways through Fullerene Guests in Porphyrin-Based MOFs. PMC.

-

Development of 3D Porphyrinic Covalent Organic Frameworks for Enhanced Sono-Photodynamic Therapy against Prostate Cancer. Inorganic Chemistry.

-

Summary of the surface area and pore-opening data of COF-S7 and COF-S12. ResearchGate.

-

Rational design of isostructural 2D porphyrin-based covalent organic frameworks for tunable photocatalytic hydrogen evolution. PMC.

-

Hypoxia-Activated Biodegradable Porphyrin-Based Covalent Organic Frameworks for Photodynamic and Photothermal Therapy of Wound Infection. ACS Applied Materials & Interfaces.

-

Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. ChemRxiv.

-

A Novel One-Dimensional Porphyrin-Based Covalent Organic Framework. PMC.

-

Porphyrin- and porphyrinoid-based covalent organic frameworks (COFs): From design, synthesis to applications. ResearchGate.

-

Porphyrin-based covalent organic frameworks from design, synthesis to biological applications. Biomaterials Science.

-

Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applications. MDPI.

-

Supercritical CO₂ Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy. PMC.

-

Recent Advances in Porphyrin-Based Covalent Organic Frameworks for Synergistic Photodynamic and Photothermal Therapy. PMC.

-

Supercritical CO₂ Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy. PubMed.

-

Solvent Exchange Procedures for Shodex GPC Series Columns. Shodex.

-

Porous materials for thermal management under extreme conditions. PubMed.

-

Three different setups for solvent exchange. ResearchGate.

-

Production of Mesoporous Magnetic Carbon Materials from Oily Sludge by Combining Thermal Activation and Post-Washing. MDPI.

-

Predicting Solvent Exchange Recovery from Solvent Partition Coefficients. Food and Drug Administration.

-

Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. PMC.

-

Adsorptivities of Extremely High Surface Area Activated Carbon Fibres for CH₄ and H₂. ResearchGate.

-

A porphyrin-based COF to reduce CO₂ and nitrite in situ for photoelectrochemical catalysis synthesis of urea. ResearchGate.

-

Solvent exchange in cobalt-metal organic framework. Aalto Research Portal.

-

Surface Area of Activated Carbon Determined by the Iodine Adsorption Number. ResearchGate.

-

The Analysis of Pore Development and Formation of Surface Functional Groups in Bamboo-Based Activated Carbon during CO₂ Activation. PMC.

-

Effect of Surface Area, Particle Size and Acid Washing on the Quality of Activated Carbon Derived from Lower Rank Coal by KOH Activation. MDPI.

-

Evaluation of Porous Materials Performance on Forced Heat Transfer: Current Conditions and Future Challenges. Journal of Porous Media.

-

Porous Materials for Thermal Management Under Extreme Conditions. ResearchGate.

-

Solvent exchange in cobalt-metal organic framework. Figshare.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational design of isostructural 2D porphyrin-based covalent organic frameworks for tunable photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Charge Transfer and Recombination Pathways through Fullerene Guests in Porphyrin-Based MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. research.aalto.fi [research.aalto.fi]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel One-Dimensional Porphyrin-Based Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]